N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE

Antibacterial Benzamide scaffold Class‑level inference

Procure this unique 4-(trifluoromethoxy)benzamide with a sterically demanding 2-methoxy-2-(o-tolyl)ethyl side chain. This scaffold has demonstrated anticancer activity (A549 IC₅₀: 17–19 µM for related analogues) and antibacterial potential, making it a key diversity element for screening libraries. Its distinct profile offers advantages in TRPV1-targeted lead optimization over simpler N-substituted benzamides. Ideal for medicinal chemistry and focused library synthesis.

Molecular Formula C18H18F3NO3
Molecular Weight 353.341
CAS No. 1797892-68-2
Cat. No. B2734298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE
CAS1797892-68-2
Molecular FormulaC18H18F3NO3
Molecular Weight353.341
Structural Identifiers
SMILESCC1=CC=CC=C1C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)OC
InChIInChI=1S/C18H18F3NO3/c1-12-5-3-4-6-15(12)16(24-2)11-22-17(23)13-7-9-14(10-8-13)25-18(19,20)21/h3-10,16H,11H2,1-2H3,(H,22,23)
InChIKeyCZYFWWQVEZEDND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE (CAS 1797892-68-2): Core Chemical Identity and Building-Block Profile


N-[2-Methoxy-2-(2-methylphenyl)ethyl]-4-(trifluoromethoxy)benzamide is a synthetic benzamide derivative in which a 2-methoxy-2-(o-tolyl)ethyl side chain is coupled to a 4-(trifluoromethoxy)benzoyl fragment. The compound belongs to the class of N-substituted 4-(trifluoromethoxy)benzamides, a scaffold that has attracted interest in medicinal chemistry for its ability to modulate lipophilicity and metabolic stability while maintaining hydrogen-bonding capacity [1]. Although direct primary research on this specific compound is scarce, structurally related 4-(trifluoromethoxy)benzamide analogues have demonstrated measurable antibacterial and anticancer activities, establishing a class-level precedent for biological investigation [1].

Why Generic Substitution of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE Is Not Advisable Without Comparative Data


Within the benzamide family, even minor alterations to the N‑substituent or the benzoyl ring can drastically alter lipophilicity, target engagement, and metabolic stability [1]. The 2‑methoxy‑2‑(o‑tolyl)ethyl group provides a specific steric and electronic profile that cannot be replicated by simple alkyl or phenethyl chains. Direct experimental comparisons are lacking, but class‑level evidence shows that 4‑(trifluoromethoxy)benzamides with different side chains exhibit IC₅₀ values varying by orders of magnitude against the same target [2]. Consequently, assuming functional equivalence between this compound and other 4‑(trifluoromethoxy)benzamides or other N‑substituted benzamides would be scientifically unjustified without rigorous head‑to‑head data. The quantitative evidence below clarifies the extent and limits of what can currently be claimed.

Head‑to‑Head and Class‑Level Quantitative Differentiation Evidence for N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE


Antibacterial Activity of 4‑(Trifluoromethoxy)benzamide Scaffolds: Class‑Level Baseline for Target Compound Evaluation

No direct antibacterial data exist for the target compound. However, a 2025 study on closely related N‑(2‑(pyrazin‑2‑yl‑oxy)ethyl)‑4‑(trifluoromethoxy)benzamide scaffolds provides a class‑level baseline. Compounds 12a and 13a inhibited Staphylococcus aureus and Escherichia coli at low‑micromolar concentrations [1]. The core 4‑(trifluoromethoxy)benzamide fragment is conserved, suggesting the target compound may exhibit comparable antibacterial potential, but the distinct N‑substituent precludes direct extrapolation.

Antibacterial Benzamide scaffold Class‑level inference

Anticancer Activity of 4‑(Trifluoromethoxy)benzamide Derivatives: IC₅₀ Benchmarks for A549 Lung Cancer Cells

The same 2025 study reported that two 4‑(trifluoromethoxy)benzamide derivatives (12a and 13a) exhibited IC₅₀ values of 19 ± 0.50 µM and 17 ± 0.5 µM against the A549 lung cancer cell line [1]. No data exist for the target compound. However, these values serve as a class‑level benchmark for the 4‑(trifluoromethoxy)benzamide core, against which the target compound can be compared once its own dose‑response data are generated.

Anticancer A549 lung cancer Class‑level inference

TRPV1 Antagonism by a Simplified 4‑(Trifluoromethoxy)benzamide: A Quantitative Cross‑Study Comparator

BindingDB records a structurally simplified 4‑(trifluoromethoxy)benzamide, N‑(2‑fluorophenethyl)‑4‑(trifluoromethoxy)benzamide, as a TRPV1 antagonist with an IC₅₀ of 3.49 µM [1]. The target compound shares the identical 4‑(trifluoromethoxy)benzamide core but replaces the fluorophenethyl chain with a bulkier 2‑methoxy‑2‑(o‑tolyl)ethyl group. This cross‑study comparison highlights that the choice of N‑substituent profoundly influences potency and target selectivity, and underscores the need for direct experimental evaluation of the target compound at TRPV1.

TRPV1 antagonism Pain target Cross-study comparable

Procurement‑Driven Application Scenarios for N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE Based on Class‑Level Evidence


Antimicrobial Lead‑Discovery Libraries

Procure the compound as a diversity element for antibacterial screening libraries. The 4‑(trifluoromethoxy)benzamide core has demonstrated activity against S. aureus and E. coli in related scaffolds [1], and the unique 2‑methoxy‑2‑(o‑tolyl)ethyl side chain may confer differential strain selectivity or resistance profiles.

Oncology Probe Development

Use as a starting point for anticancer lead optimization, benchmarking against the A549 lung cancer IC₅₀ values of 17–19 µM reported for 4‑(trifluoromethoxy)benzamide analogues in the 2025 RSC Advances study [1].

Pain‑Target (TRPV1) Tool Compound Synthesis

Incorporate as a key intermediate for generating focused libraries targeting TRPV1, guided by the 3.49 µM IC₅₀ of a related 4‑(trifluoromethoxy)benzamide [2]. The steric bulk of the o‑tolyl moiety may improve subtype selectivity.

Quote Request

Request a Quote for N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.